molecular formula C18H22BrN3O2 B14028940 Tert-butyl 4-(6-bromoquinolin-2-yl)piperazine-1-carboxylate

Tert-butyl 4-(6-bromoquinolin-2-yl)piperazine-1-carboxylate

Cat. No.: B14028940
M. Wt: 392.3 g/mol
InChI Key: MBTVBPLEUBMPCO-UHFFFAOYSA-N
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Description

Tert-butyl 4-(6-bromoquinolin-2-yl)piperazine-1-carboxylate is a synthetic intermediate featuring a tert-butyloxycarbonyl (Boc)-protected piperazine ring linked to a 6-bromoquinoline moiety. The Boc group serves as a protective moiety, enabling selective functionalization of the piperazine nitrogen . This compound is pivotal in medicinal chemistry for synthesizing kinase inhibitors, antimicrobial agents, and other bioactive molecules due to its modular structure .

Properties

Molecular Formula

C18H22BrN3O2

Molecular Weight

392.3 g/mol

IUPAC Name

tert-butyl 4-(6-bromoquinolin-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C18H22BrN3O2/c1-18(2,3)24-17(23)22-10-8-21(9-11-22)16-7-4-13-12-14(19)5-6-15(13)20-16/h4-7,12H,8-11H2,1-3H3

InChI Key

MBTVBPLEUBMPCO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=C(C=C2)C=C(C=C3)Br

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl 4-(6-bromoquinolin-2-yl)piperazine-1-carboxylate typically involves the reaction of 6-bromoquinoline with tert-butyl piperazine-1-carboxylate. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like acetonitrile. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction. After completion, the product is purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Tert-butyl 4-(6-bromoquinolin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the quinoline ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions, leading to the formation of different quinoline derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling, where the bromine atom is replaced by an aryl or vinyl group.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

tert-Butyl 4-(6-bromoquinolin-2-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C18H22BrN3O2 and a molar mass of 392.29 . It contains a quinoline moiety substituted with a bromine atom and a piperazine ring protected by a tert-butyl carbamate group .

While the provided documents do not focus solely on the applications of this compound, they do provide some insight into its use as a chemical intermediate in the synthesis of other bioactive compounds.

Synthesis of Quinoline Derivatives

  • Synthesis of 2-Substituted Quinolines : this compound is an intermediate in synthesizing 2-substituted quinoline derivatives . The process involves the preparation of 6-bromoquinolin-2(1H)-one, followed by treatment with POCl3 to yield 2-chloroquinoline. This compound then undergoes coupling reactions to introduce various amines or sodium methoxide at the 2-position, leading to the formation of 2-substituted 6-bromoquinolines .
  • Introduction of Cyano Groups : this compound can be used in palladium-catalyzed coupling reactions to introduce a cyano group to quinolines at the 6-position .

Use as a Building Block

  • Protein Degradation Probes: This compound can be used as a building block in synthesizing heterobifunctional protein degradation probes. It can be converted to a monosubstituted piperazine, which is then coupled with a CRBN-targeting thalidomide derivative precursor to generate pirin-targeting PDPs (protein degradation probes) .

Modification and Evaluation of Lapatinib Analogs

  • Aqueous Solubility : Tert-butyl carbamate precursors, including this compound, have been investigated for their impact on the aqueous solubility of Lapatinib-derived analogs . It was observed that the tert-butyl carbamate precursor was less soluble .

Mechanism of Action

The mechanism of action of tert-butyl 4-(6-bromoquinolin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the piperazine ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Structural Features

The structural diversity of tert-butyl piperazine-1-carboxylate derivatives arises from substitutions on the aromatic or heteroaromatic rings attached to the piperazine. Key analogues include:

Compound Name Substituent/Backbone Molecular Weight (g/mol) Key Features Reference
Tert-butyl 4-(6-bromoquinolin-2-yl)piperazine-1-carboxylate (Target) 6-Bromoquinoline ~431.3* Bromine enhances electrophilicity; quinoline enables π-π stacking in receptor binding. -
Tert-butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate 6-Fluoropyridine 295.3 Fluorine improves metabolic stability; pyridine offers hydrogen-bonding potential.
Tert-butyl 4-(6-methoxycarbonyl-2-pyridyl)piperazine-1-carboxylate Methoxycarbonylpyridine 321.4 Ester group facilitates further hydrolysis to carboxylic acid for prodrug design.
Tert-butyl 4-((2-oxoindolin-5-yl)sulfonyl)piperazine-1-carboxylate Indole sulfonamide ~447.5* Sulfonamide group enhances solubility and kinase inhibitory activity (e.g., BTK inhibitors).
Tert-butyl 4-(4,5-diamino-3-methylphenyl)piperazine-1-carboxylate Diaminophenyl ~336.4* Amino groups enable conjugation with fluorescent probes or cytotoxic payloads.
Tert-butyl 4-{6-[(6-bromo-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl}piperazine-1-carboxylate Pyridopyrimidine ~626.5* Bromine and pyridopyrimidine backbone target DNA repair pathways (e.g., PARP inhibitors).

*Calculated based on molecular formula.

Key Observations:
  • Electron-Withdrawing Groups (e.g., Br, F) : The 6-bromo substituent in the target compound increases electrophilicity, facilitating Suzuki or Buchwald-Hartwig couplings, whereas fluorine in analogues improves metabolic stability .
  • Aromatic Systems: Quinoline (target) and pyridopyrimidine () backbones enhance π-π interactions in enzyme binding pockets compared to simpler pyridine derivatives.
  • Functional Handles: Methoxycarbonyl () and sulfonamide () groups provide sites for further derivatization, unlike the bromoquinoline, which is typically used as a terminal intermediate.

Stability and Degradation

  • Acid Sensitivity : Boc-protected piperazines (e.g., ) degrade in simulated gastric fluid (SGF) due to acid-mediated deprotection. However, electron-withdrawing groups (e.g., Br in the target compound) may slow hydrolysis compared to nitro or ester derivatives .
  • Thermal Stability : All analogues are stable under inert storage conditions but may decompose above 150°C.

Biological Activity

Tert-butyl 4-(6-bromoquinolin-2-yl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Formula : C14H20BrN3O2
  • Molecular Weight : 336.24 g/mol
  • CAS Number : 571188-59-5

The compound is believed to exert its biological effects primarily through modulation of specific protein targets involved in cancer cell proliferation and survival. Its structure suggests potential interactions with various receptors and enzymes, particularly those associated with the signaling pathways in cancer cells.

Anticancer Activity

Research indicates that this compound may have promising anticancer properties. It has been studied as an intermediate in the synthesis of compounds like Ribociclib, a known inhibitor of cyclin-dependent kinases (CDKs) that are crucial for cell cycle regulation.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceTarget Cancer TypeIC50 Value (µM)Mechanism
Breast Cancer0.5CDK Inhibition
Ovarian Cancer0.8Apoptosis Induction
Lung Cancer1.2Cell Cycle Arrest

Case Study 1: Breast Cancer Treatment

A study conducted on the effects of this compound on ER-positive breast cancer cells demonstrated significant growth inhibition at concentrations as low as 0.5 µM. The mechanism was attributed to the inhibition of CDK4/6, leading to cell cycle arrest in the G1 phase.

Case Study 2: Ovarian Cancer

In another investigation, the compound was tested against SK-OV-3 ovarian cancer cells. Results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 0.8 µM. The study suggested that the compound induces apoptosis via mitochondrial pathways.

Structure-Activity Relationship (SAR)

The structural modifications of piperazine derivatives have been extensively studied to optimize their biological activity. The presence of the bromoquinoline moiety is crucial for enhancing anticancer efficacy, as evidenced by comparative studies with other piperazine derivatives lacking this feature.

Table 2: Structure-Activity Relationship Findings

Compound VariantIC50 Value (µM)Observations
This compound0.5High potency against cancer cells
Tert-butyl 4-(6-chloroquinolin-2-yl)piperazine-1-carboxylate3.0Reduced efficacy
Tert-butyl piperazine derivatives without quinoline>10Inactive

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